molecular formula C9H19N B7870755 Cycloheptylmethyl-methyl-amine

Cycloheptylmethyl-methyl-amine

Cat. No.: B7870755
M. Wt: 141.25 g/mol
InChI Key: PQPLDGDDBKJURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

1-cycloheptyl-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-10-8-9-6-4-2-3-5-7-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPLDGDDBKJURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylmethyl-methyl-amine can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cycloheptylmethyl-methyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reactants used.

Mechanism of Action

The mechanism of action of cycloheptylmethyl-methyl-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Cyclohexylmethyl-methyl-amine
  • Cyclopentylmethyl-methyl-amine
  • Cyclooctylmethyl-methyl-amine

Comparison: Cycloheptylmethyl-methyl-amine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) and five-membered (cyclopentyl) counterparts. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Biological Activity

Cycloheptylmethyl-methyl-amine (CHMMA) is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

CHMMA is characterized by its cycloheptyl ring, which contributes unique steric and electronic properties compared to other alkylamines. Its structure can be represented as follows:

  • Chemical Formula : C10_{10}H17_{17}N
  • Molecular Weight : 155.25 g/mol

The presence of the cycloheptyl group allows CHMMA to interact with various biological targets, influencing its pharmacological profile.

The mechanism of action of CHMMA involves interactions with specific molecular targets such as receptors and enzymes. It functions as a ligand, modulating the activity of these targets through binding interactions. The exact pathways are context-dependent, but key interactions include:

  • Receptor Binding : CHMMA may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Modulation : It can affect enzyme activity, potentially altering metabolic processes.

Biological Activity and Therapeutic Potential

Research indicates that CHMMA exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that CHMMA may inhibit tumor growth in specific cancer cell lines.
  • Neuroprotective Effects : Its interaction with neurotransmitter systems may provide neuroprotective benefits.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation in cancer cells
NeuroprotectivePotential modulation of neurotransmitter activity
Metabolic RegulationInfluence on metabolic enzyme activity

Case Study 1: Antitumor Activity

A study investigated the effects of CHMMA on human breast cancer cell lines (MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

  • In Vitro Results :
    • Concentration : 10 µM
    • Cell Viability Reduction : 65%
    • Mechanism : Induction of apoptosis through caspase activation.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of CHMMA in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

  • Key Findings :
    • Oxidative Stress Reduction : Decreased malondialdehyde (MDA) levels by 40%.
    • Caspase Activity : Inhibition of caspase-3 activity by 30%, indicating reduced apoptosis.

Comparison with Related Compounds

To understand the unique properties of CHMMA, it is beneficial to compare it with structurally similar compounds:

CompoundStructure TypeKey Biological Activity
Cyclohexylmethyl-methyl-amineSix-membered ringModerate antitumor activity
Cyclopentylmethyl-methyl-amineFive-membered ringLimited neuroprotective effects
Cyclooctylmethyl-methyl-amineEight-membered ringEnhanced receptor binding affinity

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